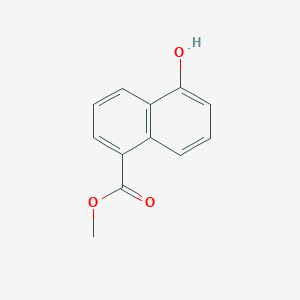
Methyl 5-hydroxy-1-naphthoate
Overview
Description
“Methyl 5-hydroxy-1-naphthoate” is a chemical compound with the CAS Number: 91307-40-3 and a molecular weight of 202.21 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 5-hydroxy-1-naphthoate” is C12H10O3 . Its InChI Code is 1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 .Chemical Reactions Analysis
“Methyl 5-hydroxy-1-naphthoate” is involved in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS). It catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .Physical And Chemical Properties Analysis
“Methyl 5-hydroxy-1-naphthoate” is a solid substance stored at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications
Photophysical Properties
- In Supramolecular Assemblies: Methyl 2-hydroxy-3-naphthoate (MHN23) shows enhanced absorption and fluorescence intensity in microenvironments like micelles and niosomes formed by nonionic surfactant (Tween-80). This enhancement is attributed to the confined and rigid microenvironment provided by these assemblies, affecting the photophysical properties of probes significantly (Wang, Pan, Li, & Zhao, 2016).
Biochemical Applications
- Inflammatory Response Suppression: Methyl-1-hydroxy-2-naphthoate, a naphthol derivative, has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages. This compound significantly inhibits the release of nitric oxide, interleukin-1beta, and interleukin-6, as well as the expression of inducible NO synthase and cyclooxygenase-2. These effects are mediated through the suppression of NF-κB, JNK, and p38 MAPK pathways (Zhang et al., 2011).
Chemical Synthesis and Mechanisms
- Photolysis Studies: 5-Methyl-1,4-naphthoquinone has been used as a probe to study hydrogen and proton transfer reactions. Its photoenolization process and mechanism in aqueous solution provide insights into the kinetics of these reactions (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).
- Dimerization Mechanism: The electrochemical reduction process of 5-hydroxy-1, 4-naphthoquinone involves a proton coupled electron transfer (PCET) process, leading to the formation of a dimer. This mechanism contrasts with the reduction of 5-hydroxy-2-methyl-1, 4-naphthoquinone, highlighting the influence ofstructural differences on the chemical behavior of these compounds (Li, Cheng, & Jin, 2014).
Other Chemical Reactions
- Alkaline Hydrolysis: The mechanism of alkaline hydrolysis of methyl 1-naphthoate derivatives, including various substituents, has been studied. This research provides insights into the effects of substituents on hydrolysis rates and activation parameters, indicating the occurrence of neighbouring-group participation (Bowden, 1973).
Pharmacological Research
- Beta-Adrenoceptor Activities: Studies have been conducted on the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols, derived from methyl 2-hydroxy-1-naphthoate, for potential bronchodilator activities with minimal cardiovascular side effects (Sugihara, Ukawa, Kuriki, Nishikawa, & Sanno, 1977).
Safety And Hazards
“Methyl 5-hydroxy-1-naphthoate” is classified under the GHS07 category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “Methyl 5-hydroxy-1-naphthoate” are not available, it’s worth noting that compounds with similar structures have been studied for their potential applications in various fields, including biology, medicine, metal complex design, and semiconductor and optical materials .
properties
IUPAC Name |
methyl 5-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWWZATUWESQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597990 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-1-naphthoate | |
CAS RN |
91307-40-3 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



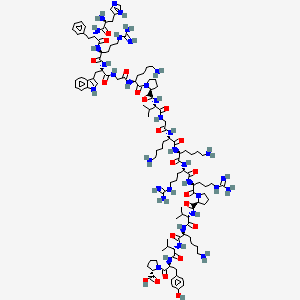
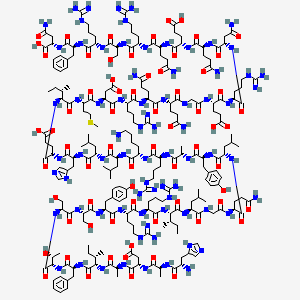


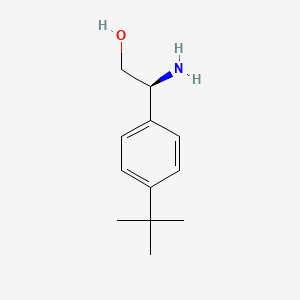
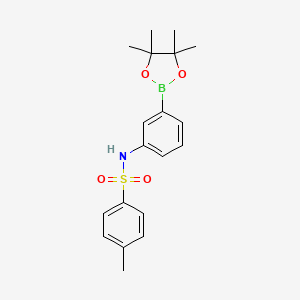

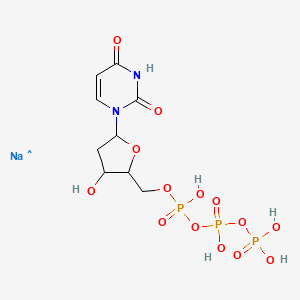
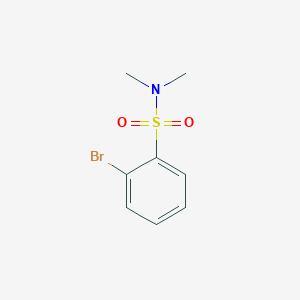
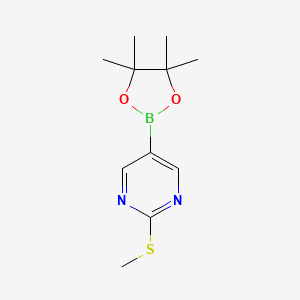
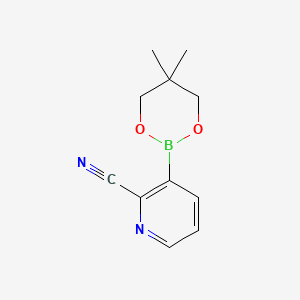
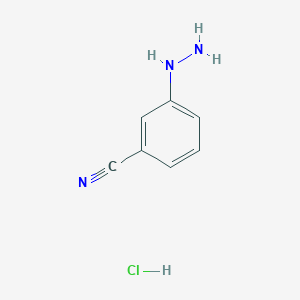

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)